Caerin 1.3
Description
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
GLLSVLGSVAQHVLPHVVPVIAEHL |
Origin of Product |
United States |
Origin, Isolation, and Classification of Caerin 1.3
Source Organisms and Secretion Mechanisms
Specific Amphibian Species within the Litoria Genus
Caerin 1.3 is primarily isolated from the skin secretions of the Australian green tree frog, Litoria caerulea. novoprolabs.com This species, belonging to the family Hylidae, is widely distributed across Australia and New Guinea. The skin of these amphibians serves as a crucial protective barrier against pathogens and predators, a function significantly augmented by the secretion of a complex cocktail of bioactive peptides. Other frogs of the genus Litoria, such as Litoria splendida, Litoria chloris, and Litoria xanthomera, are also known to produce a variety of caerin peptides, although the specific subtype 1.3 is most prominently associated with Litoria caerulea. iiitd.edu.innih.gov
Glandular Secretions and Peptide Isolation Techniques
The production and secretion of this compound and other related peptides occur in specialized granular glands distributed throughout the dorsal skin of the frog. iiitd.edu.in These glands release their contents onto the skin surface in response to stress or injury, forming a defensive layer. nih.gov
The isolation of this compound from these secretions is a multi-step process. A common and humane method for collecting the secretions involves gentle electrical stimulation of the dorsal skin, which induces the release of the glandular contents. The collected secretions are then subjected to a series of purification techniques. High-performance liquid chromatography (HPLC) is a principal method used to separate the complex mixture of peptides. Fractions containing peptides of interest are then further analyzed and purified to isolate individual compounds like this compound. iiitd.edu.in
Phylogenetic and Biogeographical Context of this compound Origin
The genus Litoria encompasses a wide array of tree frog species distributed across Australia, New Guinea, and surrounding islands. wikipedia.org The evolution of the diverse arsenal (B13267) of antimicrobial peptides, including the caerin family, is believed to be a direct response to the varied and often harsh environmental conditions and pathogen pressures faced by these amphibians. The broad geographical distribution of Litoria caerulea across different ecological niches has likely contributed to the evolution of a potent and varied peptide defense system. Phylogenetic studies of the Litoria genus, combined with peptidomic analysis of their skin secretions, suggest a co-evolutionary relationship between the frog species and their unique peptide profiles.
Classification within the Caerin Peptide Family
Delineation of Caerin 1 Subtypes and Their Distinctions
All Caerin 1 peptides are typically 25 amino acids in length and possess a characteristic helix-hinge-helix structure. nih.gov This conformation, featuring two alpha-helical regions separated by a flexible hinge, is crucial for their antimicrobial function, allowing them to interact with and disrupt microbial cell membranes. nih.govnih.gov
Below is an interactive data table detailing the amino acid sequences of several Caerin 1 subtypes.
| Peptide | Sequence |
| Caerin 1.1 | GLLSVLGSVAKHVLPHVVPVIAEHL-NH2 |
| This compound | GLLSVLGSVAQ HVLPHVVPVIAEHL-NH2 |
| Caerin 1.6 | GLLSVLGSVAKHLLPHVVPVIAEKL-NH2 |
| Caerin 1.7 | GLLSVLGSVAKHLLPHVVPVIAEKL-NH2 |
| Caerin 1.8 | GLFKVLGSVAKHLLPHVVPVIAEKL-NH2 |
| Caerin 1.9 | GLFGVLGSIAKHVLPHVVPVIAEKL-NH2 |
| Caerin 1.11 | GLLGAMFKVASKVLPHVVPAITEHF-NH2 |
Comparative Analysis with Other Amphibian Antimicrobial Peptide Families
The skin of amphibians is a rich source of a wide variety of antimicrobial peptides, which can be broadly categorized into several families based on their structural and functional characteristics. The Caerin family, particularly the Caerin 1 subfamily, shares some common features with other prominent amphibian antimicrobial peptide families, but also possesses distinct characteristics.
Magainins: Originally isolated from the African clawed frog Xenopus laevis, magainins are cationic, alpha-helical peptides that act by forming pores in bacterial membranes. nih.gov Like caerins, they are membrane-active, but they generally lack the distinct helix-hinge-helix motif.
Dermaseptins: This family of peptides, primarily found in the skin of frogs from the Phyllomedusinae subfamily, are also cationic and form amphipathic alpha-helices. They exhibit a broad spectrum of antimicrobial activity and, similar to caerins, are known to disrupt microbial membranes.
Defensins: While also found in amphibians, defensins are a more ancient and widespread family of antimicrobial peptides found across vertebrates and even in invertebrates and plants. They are characterized by a cysteine-stabilized beta-sheet structure, which is a significant structural difference from the alpha-helical nature of caerins.
The following interactive table provides a comparative overview of these peptide families.
| Peptide Family | Primary Structure | Conformation | Source Genus (Example) |
| Caerin 1 | 25 amino acids | Helix-hinge-helix | Litoria |
| Magainins | 21-27 amino acids | Alpha-helical | Xenopus |
| Dermaseptins | 28-34 amino acids | Alpha-helical | Phyllomedusa |
| Defensins | Cysteine-rich | Beta-sheet | Various |
Structural Elucidation and Conformational Dynamics of Caerin 1.3
Primary Sequence Determination Methodologies
The primary structure of Caerin 1.3, an antimicrobial peptide, was elucidated as part of broader studies on peptides isolated from the skin of Australian green tree frogs, such as Litoria splendida. This compound was identified as a naturally occurring variant of the more abundant peptide, Caerin 1.1. iiitd.edu.in The determination of its 25-amino-acid sequence relies on established biochemical techniques for peptide sequencing.
Methodologies commonly employed for this purpose include automated Edman degradation and tandem mass spectrometry.
Edman Degradation : This classic method sequentially removes one amino acid residue at a time from the amino-terminus (N-terminus) of a peptide. libretexts.org The peptide is reacted with phenyl isothiocyanate, which labels the N-terminal amino acid. Under mildly acidic conditions, this labeled residue is cleaved off as a phenylthiohydantoin (PTH)-amino acid derivative, leaving the rest of the peptide intact. libretexts.org The PTH-amino acid is then identified using chromatography. The cycle is repeated to determine the sequence one residue at a time. For larger proteins, they are first cleaved into smaller peptide fragments using specific enzymes or chemicals, which are then sequenced individually. libretexts.org
Mass Spectrometry : Modern protein sequencing predominantly uses mass spectrometry-based approaches, particularly tandem mass spectrometry (MS/MS) for de novo sequencing. wikipedia.orgcreative-proteomics.com In this process, the peptide is ionized, and its mass-to-charge ratio is measured. The peptide ions are then fragmented in the mass spectrometer, and the masses of the resulting fragment ions are measured. nih.gov Because peptides fragment in predictable ways, primarily at the peptide bonds, the resulting spectrum of fragment ions allows for the deduction of the amino acid sequence. wikipedia.orgcreative-proteomics.com
Through these methods, this compound was identified as differing from Caerin 1.1 by a single amino acid substitution: the Lysine (B10760008) (Lys) at position 11 is replaced by a Glutamine (Gln). iiitd.edu.in The full primary sequence of this compound is thus determined to be: Gly-Leu-Leu-Ser-Val-Leu-Gly-Ser-Val-Ala-Gln-His-Val-Leu-Pro-His-Val-Val-Pro-Val-Ile-Ala-Glu-His-Leu-NH₂.
Advanced Spectroscopic Techniques for Secondary and Tertiary Structure Analysis
The three-dimensional structure of this compound in a membrane-mimicking environment is crucial for its biological activity. Several advanced spectroscopic techniques have been utilized to analyze the secondary and tertiary structure of Caerin family peptides. Given its high sequence homology to Caerin 1.1, the structural data for Caerin 1.1 is considered representative for understanding the conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Solution Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. For Caerin 1.1, two-dimensional (2D) ¹H-¹H and ¹H-¹³C NMR spectroscopy experiments were conducted in a 50:50 (v/v) solution of trifluoroethanol (TFE) and water. nih.gov This solvent system is used to mimic the hydrophobic environment of a cell membrane, which induces the peptide to adopt its active conformation.
The NMR data allows for the assignment of all proton and carbon signals in the peptide's spectrum. nih.gov 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), identify protons that are close in space, providing distance constraints that are used to calculate the peptide's three-dimensional fold. The analysis of these data for Caerin 1.1 revealed a distinct structure:
Two well-defined α-helical regions. nih.gov
The first helix spans from residue Leu2 to Lys11 (in Caerin 1.1) or Gln11 (in this compound). nih.gov
The second helix extends from Val17 to His24. nih.gov
These two helices are connected by a flexible hinge region, which provides the molecule with conformational adaptability. nih.gov
Circular Dichroism (CD) Spectroscopy for Helical Content Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of proteins and peptides. wikipedia.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. wikipedia.orgharvard.edu Different types of secondary structures (α-helix, β-sheet, random coil) have distinct CD spectral signatures. harvard.edu
CD studies on Caerin 1.1 demonstrated that in an aqueous solution, the peptide exists in a largely unstructured or random coil conformation. iiitd.edu.in However, upon the addition of TFE, which promotes intramolecular hydrogen bonding, the CD spectrum changes significantly. iiitd.edu.in The resulting spectrum is characteristic of an α-helical structure, showing strong negative bands (minima) around 208 nm and 222 nm. researchgate.net This transition confirms that the peptide folds into a helical conformation in a non-polar, membrane-like environment, which is consistent with the detailed structural information obtained from NMR. iiitd.edu.inresearchgate.net
Mass Spectrometry for Molecular Mass and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides, providing precise measurement of molecular mass and a means to verify the primary sequence. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to generate gas-phase ions of the peptide with minimal fragmentation. The mass analyzer then determines the mass-to-charge ratio of the intact peptide, yielding its molecular weight with high accuracy.
This experimentally determined mass is compared against the theoretical mass calculated from the proposed amino acid sequence. A match between the experimental and theoretical mass provides strong evidence for the correctness of the assigned sequence. Furthermore, tandem mass spectrometry (MS/MS), as used in de novo sequencing, can be employed to fragment the peptide and analyze the resulting ions to confirm the specific order of amino acids, thus verifying the primary structure determined by other means. researchgate.net
Molecular Modeling and Computational Structural Prediction
Computational methods are used in conjunction with experimental data to refine structural models and explore the dynamic behavior of peptides like this compound.
In Silico Approaches for Conformational Analysis and Dynamics
In silico, or computational, approaches use the constraints derived from experimental data, primarily NMR, to generate and refine three-dimensional models of the peptide. iiitd.edu.in Techniques such as distance geometry and molecular dynamics simulations are central to this process. nih.gov
Distance Geometry and Molecular Dynamics : Initial 3D structures are calculated using distance constraints obtained from NMR. These initial models are then refined using molecular dynamics (MD) simulations. MD simulates the physical movements of the atoms in the peptide over time, allowing for an exploration of its conformational flexibility and stability. nih.govresearchgate.net This process helps to determine the most energetically favorable conformations that are consistent with the experimental data. For Caerin 1.1, these calculations confirmed the helix-hinge-helix structure and provided insights into the flexibility of the hinge region. nih.gov
Structure Prediction and Visualization : Software tools are also used for predicting and visualizing peptide structures. Programs like Pepfold3 can predict 3D structures from the amino acid sequence, and visualization software like Chimera is used to render these structures. researchgate.net These tools are valuable for illustrating the key structural features of the peptide, such as its amphipathic character, which is critical for its interaction with microbial membranes.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Number of Residues | 25 |
| Primary Sequence | Gly-Leu-Leu-Ser-Val-Leu-Gly-Ser-Val-Ala-Gln-His-Val-Leu-Pro-His-Val-Val-Pro-Val-Ile-Ala-Glu-His-Leu-NH₂ |
| Key Substitution | Gln at position 11 (relative to Lys in Caerin 1.1) |
| Secondary Structure | Two α-helical segments (residues ~2-11 and ~17-24) in membrane-mimicking environments |
| Tertiary Structure | Flexible helix-hinge-helix motif |
| Conformation | Amphipathic, with distinct hydrophobic and hydrophilic faces |
Table 2: Mentioned Chemical Compounds | Compound Name | | | :--- | | Caerin 1.1 | | this compound | | Phenyl isothiocyanate | | Phenylthiohydantoin | | Trifluoroethanol (TFE) | | Lysine | | Glutamine | | Glycine | | Leucine | | Serine | | Valine | | Alanine | | Histidine | | Proline | | Isoleucine | | Glutamic Acid |
Homology Modeling and Structural Validation
The three-dimensional structure of this compound, an antimicrobial peptide, has been largely inferred through homology modeling, a computational technique that predicts the structure of a protein based on its amino acid sequence and the known structure of a homologous protein. omu.edu.trnih.gov In the case of this compound, its close homolog, Caerin 1.1, serves as the primary template for these predictive models. This compound is a naturally occurring variant of Caerin 1.1, differing by a single amino acid substitution of Glutamine (Gln) for Lysine (Lys) at position 11. iiitd.edu.in
The process of homology modeling for this compound would involve aligning its amino acid sequence with that of Caerin 1.1, for which the solution structure has been determined using two-dimensional NMR spectroscopy. nih.gov Specialized software would then be used to generate a three-dimensional model of this compound by threading its amino acid sequence onto the backbone structure of Caerin 1.1.
Subsequent structural validation of the generated model is a critical step to ensure its accuracy and reliability. This validation process typically involves several computational assessments:
Stereochemical Quality: The model's geometry is checked for correct bond lengths, bond angles, and dihedral angles. Tools like a Ramachandran plot are used to assess the conformational feasibility of the protein backbone, with a high percentage of residues expected to fall within favored and allowed regions. medcraveonline.comsrmist.edu.in
Comparison with Template: The root-mean-square deviation (RMSD) between the backbone atoms of the this compound model and the Caerin 1.1 template would be calculated to quantify their structural similarity.
While specific studies detailing the homology modeling and comprehensive structural validation of this compound are not extensively documented, the high degree of sequence identity with Caerin 1.1 provides a strong basis for creating a reliable model.
Characterization of Key Structural Motifs in this compound
The structural architecture of this compound, inferred from studies on Caerin 1.1, is characterized by distinct motifs that are crucial for its biological function.
Identification of Helix-Hinge-Helix Architecture
The predominant structural feature of the Caerin family of peptides, including this compound, is a helix-hinge-helix motif. nih.gov This architecture consists of two alpha-helical segments connected by a more flexible hinge region. In the case of the closely related Caerin 1.1, the two well-defined helices are formed by residues Leu2 to Lys11 and Val17 to His24. nih.gov Given that this compound only differs at position 11, it is expected to adopt a very similar conformation. This amphipathic helical distribution of amino acids is a common feature among many antimicrobial peptides and is believed to be important for their interaction with microbial membranes. iiitd.edu.in
The presence of this distinct architecture allows for considerable conformational flexibility, which is thought to be essential for the peptide's ability to interact with and disrupt bacterial cell membranes.
Role of Specific Residues in Structural Integrity and Flexibility
The structural integrity and dynamic nature of this compound are influenced by specific amino acid residues within its sequence.
Proline Residues: Proline residues, present in the parent molecule Caerin 1.1 at positions 15 and 19, play a critical role in defining the hinge region that separates the two alpha-helices. iiitd.edu.innih.gov Proline is known as a "helix-breaker" because its unique cyclic structure disrupts the regular hydrogen bonding pattern of an alpha-helix, inducing a kink or hinge. This flexibility is believed to be crucial for the correct orientation of the two helices within the bacterial membrane. nih.gov
The table below summarizes the key residues and their roles in the structure of this compound, based on inferences from Caerin 1.1.
| Residue Position | Amino Acid in this compound | Structural Role |
| 11 | Glutamine (Gln) | Influences overall charge and potentially membrane interaction specificity. iiitd.edu.in |
| 15 | Proline (Pro) | Contributes to the formation of the flexible hinge region. iiitd.edu.innih.gov |
| 19 | Proline (Pro) | Contributes to the formation of the flexible hinge region. iiitd.edu.innih.gov |
Molecular and Cellular Mechanisms of Caerin 1.3 Action
Membrane Interaction and Disruption Pathways
The interaction of Caerin 1.3 with cell membranes is a critical initial step in its mechanism of action. This interaction is influenced by the peptide's properties and the composition of the target membrane. researchgate.net
Biophysical Characterization of Peptide-Lipid Interactions
This compound interacts with lipid bilayers, leading to structural transformations. Studies using atomic force microscopy (AFM) on dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer patches have shown that this compound exhibits "line activity," characterized by bilayer edge instability at certain concentrations. researchgate.netnih.govresearchgate.net Increasing peptide concentrations lead to the formation of porous defects within the bilayer core and eventually to micellization, indicating a significant disruption of the membrane structure. researchgate.netnih.govresearchgate.net This line-active behavior suggests that this compound can lower interfacial tensions in the membrane, promoting structural changes. researchgate.net
This compound, like other Caerin 1 peptides, possesses cationic properties, which contribute to its preferential interaction with negatively charged bacterial membranes compared to the more neutral membranes of normal eukaryotic cells. nih.gov The affinity and selectivity of peptide-membrane interactions are dependent on both the lipid membrane composition and the peptide concentration. researchgate.net
Mechanism of Pore Formation: Toroidal vs. Barrel-Stave Models
Antimicrobial peptides, including this compound, are thought to induce cell death through the formation of pores in the cell membrane. nih.govasm.org Two primary models describe pore formation by AMPs: the barrel-stave model and the toroidal pore model. asm.orgrsc.orgnih.gov
In the barrel-stave model, peptide monomers insert into the membrane in a transmembrane fashion, aligning their hydrophobic regions with the lipid core and their hydrophilic regions forming the lumen of a water-filled pore. rsc.orgnih.gov
In the toroidal pore model (also known as the wormhole mechanism), peptides adsorb to the membrane surface and induce curvature in the lipid bilayer. rsc.orgnih.gov The peptides become associated with the lipid head groups, and the phospholipid molecules bend inward, forming a pore lined by both peptides and lipid head groups. rsc.orgnih.gov Unlike the barrel-stave model, peptides in a toroidal pore remain associated with the lipid head groups. nih.gov
Research suggests that this compound is thought to form toroidal pores. researchgate.netnih.gov Toroidal pores are generally considered more common and are formed by a broader range of peptides compared to barrel-stave pores. rsc.org
Influence of Membrane Composition and Curvature on Activity
The composition of the cell membrane significantly influences the activity and selectivity of this compound. nih.govresearchgate.net The charge difference between normal mammalian cells (mainly composed of neutral lipids) and bacterial or cancer cells (possessing negatively charged membranes) is a key determinant in the target selectivity of Caerin 1 peptides. nih.gov The cationic nature of Caerin 1 peptides contributes to their preferential targeting of negatively charged bacterial membranes. nih.gov
Membrane curvature is also a critical aspect of cell membrane mechanics and can influence various cellular processes, including the interaction of peptides with the membrane. ru.nlnumberanalytics.comnumberanalytics.com While general principles of membrane curvature generation and its influence on protein and lipid interactions are known, specific detailed research on how membrane curvature directly impacts this compound activity is less extensively documented in the provided search results. However, the toroidal pore model, which this compound is thought to follow, inherently involves the induction of membrane curvature. rsc.orgnih.gov
Intracellular Target Modulation by this compound
Beyond membrane disruption, some AMPs can translocate into the cytoplasm and interact with intracellular targets. nih.gov While the primary mechanism of this compound is membrane-mediated, cellular permeabilization can lead to intracellular accumulation and potential interactions with subcellular components. nih.gov
Cellular Permeabilization and Intracellular Accumulation
Cellular permeabilization, the process of making the cell membrane permeable to molecules, is a direct consequence of the pore-forming activity of peptides like this compound. youtube.comabcam.com This permeabilization allows for the passage of ions and molecules across the membrane, disrupting cellular homeostasis and potentially leading to cell lysis. nih.gov
Permeabilization is a technique used in research to allow larger molecules, such as antibodies, to access intracellular targets. youtube.comabcam.com It involves disrupting the plasma membrane, typically using detergents, to create pores or compromise its integrity. youtube.comabcam.com While this demonstrates the principle of intracellular access through membrane disruption, specific detailed studies on the rate and extent of this compound accumulation within target cells following permeabilization are not extensively detailed in the provided search results. However, the ability of AMPs to translocate into the cytoplasm suggests that intracellular accumulation can occur following membrane permeabilization. nih.gov
Interaction with Subcellular Components and Organelles
Following cellular permeabilization and intracellular accumulation, this compound could potentially interact with various subcellular components and organelles. nih.gov While the search results indicate a lack of specific studies on the intracellular targets of Caerin 1 peptides, other AMPs have been shown to alter various cellular processes within the cytoplasm, including DNA/RNA and protein synthesis, protein folding, enzymatic activity, and cell wall synthesis. nih.gov
Organelles within a cell interact with each other through various mechanisms, including chemical signals and physical contact sites mediated by tethering proteins. quora.comfrontiersin.orgexeter.ac.uk These interactions are crucial for maintaining cellular homeostasis and function. frontiersin.orgexeter.ac.ukplos.org While the general principles of organelle interaction and the potential for molecules accumulating intracellularly to affect these interactions are understood, specific research detailing the direct interaction of this compound with particular organelles or subcellular components is not present in the provided search results. frontiersin.orgexeter.ac.ukplos.orgjci.orgbioblast.atrockefeller.edunih.govmolbiolcell.org
Molecular Signaling Pathway Perturbations Induced by this compound
Research into the molecular mechanisms of caerin peptides, including Caerin 1.1 and 1.9, has provided insights into how these compounds can influence cellular signaling. While direct studies specifically on this compound's impact on signaling pathways are less extensively documented in the immediate search results, related caerin peptides have been shown to affect crucial cellular processes. For instance, proteomic analysis of HeLa cells treated with Caerin 1.1 suggested that its antiproliferative effect might involve the TNF-α signaling pathway. scienceopen.com This indicates a potential for caerin peptides to modulate inflammatory and cell death pathways. The broader context of protein interaction networks and cellular network responses is fundamental to understanding how such peptides might exert their effects, as proteins often function in concert through complex interaction networks and signaling cascades. huji.ac.ilnih.gov Disruption of these networks can compromise cell viability. nih.gov
Investigation of Protein Interactions and Cellular Network Responses
The investigation of protein interactions and cellular network responses in the context of this compound action would typically involve identifying proteins that directly bind with or are modulated by the peptide. Techniques such as affinity purification coupled with mass spectrometry, yeast two-hybrid systems, or protein microarrays are commonly used for this purpose. Perturbations in cellular networks can be assessed by analyzing changes in the expression, localization, or post-translational modification of key proteins within signaling pathways following this compound treatment. While specific data for this compound is limited in the provided context, studies on other caerin peptides highlight the potential for influencing immune-related proteins and pathways, such as the Tec kinase and ILK signaling pathways, as well as levels of proinflammatory cytokines and chemokines. nih.gov This suggests that this compound may also interact with or modulate components of these or similar networks, leading to downstream cellular effects.
Proteomic Profiling of this compound-Treated Cells
Proteomic profiling, which involves the large-scale study of proteins, can provide a comprehensive view of the cellular changes induced by this compound treatment. By comparing the protein profiles of treated and untreated cells, researchers can identify proteins whose abundance or modification status is altered. This can reveal affected pathways and cellular processes. A proteomic study examining the effects of Caerin 1.9 and a Caerin 1.1/1.9 mixture on TC-1 cells identified significant alterations in the abundance of several immune-related proteins and associated pathways. nih.gov This research, utilizing techniques such as high-resolution mass spectrometry profiling, iTRAQ labelling, and label-free quantitation, demonstrated that Caerin 1.9 treatment significantly altered proteins related to the Tec kinase and ILK signaling pathways, as well as proinflammatory mediators. nih.gov Such findings from related caerin peptides underscore the value of proteomic profiling in elucidating the molecular targets and downstream effects of this compound.
Mechanisms of Action Specificity and Selectivity
Caerin peptides, like many antimicrobial peptides, often exhibit selectivity towards microbial cells over host cells. This differential activity is a critical aspect of their potential therapeutic application. The mechanisms underlying this specificity are complex and primarily involve differences in membrane composition and structure between eukaryotic and prokaryotic cells.
Differential Interactions with Eukaryotic vs. Prokaryotic Membranes
Studies on Caerin 1.1 have shown that its interaction with membrane systems can be pH-dependent, with greater perturbation of lipid dynamics and water penetration in an acidic environment compared to physiological conditions. nih.gov While this study focused on Caerin 1.1, it highlights how environmental factors and membrane properties can influence the peptide-membrane interaction. Atomic force microscopy (AFM) studies on this compound interacting with model lipid bilayers have shown that it can induce membrane structural transformations, including edge instability, porous defects, and micellization, indicative of membrane disruption. researchgate.net These observations, made on neutral membranes in the specific experimental context, suggest a capacity for direct membrane perturbation by this compound.
The table below summarizes key differences between prokaryotic and eukaryotic cells relevant to membrane interactions:
| Feature | Prokaryotic Cells | Eukaryotic Cells |
| Nucleus | Absent | Present |
| Membrane-bound Organelles | Absent | Present |
| Cell Wall | Present (often peptidoglycan) | Absent (in animal cells), different composition (plants, fungi) |
| Membrane Charge | Net negative (due to anionic lipids) | More neutral (due to zwitterionic lipids) |
| Size | Smaller (0.1-5.0 µm) | Larger (10-100 µm) |
Factors Influencing Cell Type Specificity
Beyond the fundamental differences between prokaryotic and eukaryotic membranes, other factors can influence the cell type specificity of this compound. These can include variations in membrane lipid composition among different eukaryotic cell types, the presence of specific receptors or binding molecules on the cell surface, and differences in cellular uptake mechanisms. The metabolic state and growth phase of cells can also impact their susceptibility to antimicrobial peptides. While direct research on this compound's cell type specificity mechanisms is not detailed in the provided search results, related studies on Caerin 1.1 and 1.9 have shown differential effects on various cancer cell lines. scienceopen.com This suggests that even within eukaryotic cells, there can be variations in response, potentially due to factors like the expression levels of certain proteins or the lipid composition of the cell membrane. Understanding these factors is crucial for predicting and potentially modulating the selectivity of this compound for specific target cells. biorxiv.orgbiorxiv.orgscholaris.ca
Biological Activities of Caerin 1.3 in Research Contexts
Antimicrobial Efficacy and Spectrum of Activity
Caerin 1 peptides are known for their antimicrobial properties, acting against a range of microorganisms nih.govbicnirrh.res.innih.govresearchgate.net. While Caerin 1.3 is a member of this family, studies specifically evaluating its antimicrobial spectrum show variations compared to other caerin 1 peptides.
Broad-Spectrum Antibacterial Activity Against Various Microbial Pathogens
The caerin 1 family, in general, is described as possessing broad-spectrum antibacterial activity against a wide range of microbial targets bicnirrh.res.innih.gov. However, specific research on this compound indicates that its broad-spectrum activity might be less pronounced than other members like Caerin 1.1 or Caerin 1.9 nih.gov. Studies have shown that this compound exhibited very limited inhibition against Lactobacillus rhamnosus and Lactobacillus crispatus, even at concentrations where other caerin peptides showed inhibitory effects nih.gov.
Specificity Against Gram-Positive and Gram-Negative Bacterial Strains
While some caerin 1 peptides, such as Caerin 1.1 and Caerin 1.9, have demonstrated potent antibacterial effects against both Gram-positive bacteria, including MRSA and Staphylococcus aureus, and activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa nih.gov, research focusing on this compound suggests a lower level of activity against certain bacterial strains. In one study, this compound showed almost no inhibition of Lactobacillus rhamnosus and Lactobacillus crispatus, which are Gram-positive bacteria nih.gov. However, other caerin 1 peptides have shown activity against Gram-negative bacteria such as Neisseria lactamica, a close relative of Neisseria gonorrhoeae nih.govnih.gov. The binding selectivity of caerin 1 peptides is thought to be influenced by differences in membrane composition between different microbes, with a preferential selection for negatively charged bacterial membranes nih.gov.
Research into Antifungal and Antiprotozoal Activities
While the caerin 1 family has been noted for potential antifungal and antiprotozoal activities researchgate.netresearchgate.net, specific detailed research findings on this compound's efficacy against fungi and protozoa are limited in the provided search results. Some caerin 1 peptides have shown antifungal activity against species like Candida albicans and Cryptococcus neoformans researchgate.net. Research into antiprotozoal agents is ongoing, with studies exploring various compounds against parasites like Trypanosoma cruzi and Leishmania amazonensis researchgate.netresearchgate.netscielo.br. However, direct evidence of this compound's specific activity in this area is not extensively detailed in the provided context.
Mechanisms of Resistance Avoidance in Pathogens
Caerin 1 peptides, as a class, are reported to have a low propensity for resistance development in bacteria nih.gov. Unlike traditional antibiotics, which often target specific cellular processes or molecules, antimicrobial peptides like caerins typically act by disrupting bacterial cell membranes bicnirrh.res.innih.govresearchgate.net. This membrane-targeting mechanism makes it more difficult for bacteria to develop resistance through simple mutations compared to mechanisms involving specific protein targets nih.gov. While the search results mention mechanisms of resistance in the context of other drug types like chemotherapeutics or antiviral agents latrobe.edu.aucardiff.ac.ukstanford.eduoup.com, specific details on how this compound avoids resistance in pathogens are not explicitly provided, although the general mechanism of membrane disruption by caerin 1 peptides suggests a lower likelihood of resistance development nih.gov.
Antiviral Properties and Viral Inactivation Mechanisms
Research has also investigated the antiviral properties of caerin 1 peptides, including their ability to inhibit viral infectivity nih.govnih.govnih.gov.
In Vitro Inhibition of Viral Infectivity (e.g., HIV)
Studies have explored the in vitro antiviral activity of caerin 1 peptides, particularly against HIV nih.govnih.govnih.gov. Research indicates that some caerin 1 peptides, such as Caerin 1.9, are effective inhibitors of HIV transmission in vitro at relatively low concentrations nih.govnih.gov. This compound, however, was found to inhibit HIV less effectively compared to Caerin 1.9 in one study nih.gov. The mechanism of antiviral activity for some antimicrobial peptides involves targeting the viral envelope or blocking viral attachment and fusion with host cells nih.gov. While this compound has been included in studies examining the antiviral potential of caerin peptides, its inhibitory effect on HIV was noted as being limited compared to other variants nih.gov.
Here is a summary of the comparative activity of this compound against certain microorganisms and HIV based on the provided search results:
| Peptide | Activity Against Lactobacillus rhamnosus (at 25 µM) | Activity Against Lactobacillus crispatus (at tested concentrations) | Inhibition of HIV (compared to Caerin 1.9) |
| Caerin 1.2 | Inhibitory (reduced growth by 40-55%) nih.gov | Inhibitory at 50 µM, almost no inhibition at ≤ 25 µM nih.gov | Effective inhibitor nih.gov |
| Caerin 1.9 | Least antibacterial activity (approx. 83% growth) nih.gov | Inhibitory at 50 µM, almost no inhibition at ≤ 25 µM nih.gov | Very effective inhibitor nih.govnih.gov |
| Caerin 1.10 | Inhibitory (reduced growth by 40-55%) nih.gov | No inhibition even at 50 µM nih.gov | Effective inhibitor nih.gov |
| Caerin 1.20 | Inhibitory (reduced growth by 40-55%) nih.gov | Not explicitly detailed in comparison nih.gov | Slightly less effective than 1.9 nih.gov |
| This compound | Almost no inhibition at any dose tested nih.gov | Very limited inhibition nih.gov | Inhibited HIV less than 1.9 nih.gov |
| Caerin 1.4 | Almost no inhibition at any dose tested nih.gov | Very limited inhibition nih.gov | Inhibited HIV less than 1.9 nih.gov |
Interference with Viral Entry and Replication Cycles
Studies suggest that certain Caerin 1 peptides, including Caerin 1.1 and 1.9, can interfere with viral processes. Preliminary evidence indicates that Caerin 1 peptides can inhibit HIV transmission in vitro and hinder the transfer of viral particles from dendritic cells to T-cells researchgate.net. This inhibition of viral infectivity and transfer occurs at concentrations that are not toxic to T-cells and cervical epithelial cell lines researchgate.net. While the specific activity of this compound on viral entry and replication cycles is not as extensively documented in the provided search results as that of Caerin 1.1 and 1.9, the reported activities of closely related Caerin 1 peptides suggest a potential area of investigation for this compound. The viral replication cycle involves several stages, including attachment, entry, uncoating, synthesis (replication and translation), assembly, and release, and antivirals can target various points in this cycle mdpi.comfrontiersin.orgasm.org.
Antineoplastic Activities and Cellular Impact on Malignant Cells
Caerin peptides, including those from the Caerin 1 family, have demonstrated antineoplastic activities against various cancer cell lines researchgate.netnih.govfrontiersin.org. These activities involve influencing key cellular processes in malignant cells.
Induction of Apoptosis in Specific Cancer Cell Lines (e.g., TC-1 cells)
Several studies have investigated the ability of Caerin peptides to induce apoptosis in cancer cells. Caerin 1.1 and 1.9 have been shown to induce apoptosis in TC-1 cells in vitro, although potentially through mechanisms different from typical apoptosis researchgate.netfrontiersin.org. Research indicates that Caerin 1.1 and 1.9 can stimulate TNF-α-mediated apoptotic signals in human cervical cancer HeLa cells nih.gov. The treatment of HeLa cells with a mixture of Caerin 1.1 and 1.9 stimulated the signaling of TNF-α-mediated apoptosis and the T-cell receptor pathway nih.gov. Proteomic analysis suggested that this treatment made HeLa cells more sensitive to T-cell-mediated killing nih.gov. Furthermore, Caerin 1.1 and 1.9 have been reported to induce acute caspase 3/GSDME-mediated pyroptosis in epithelial cancer cells, including HeLa, A549, and Huh-7 cell lines researchgate.net. This pyroptosis was characterized by cell swelling and was observed after a 1-hour treatment researchgate.net.
Modulation of Cellular Proliferation and Viability
Caerin peptides have been shown to inhibit the proliferation of various cancer cell lines researchgate.netnih.govfrontiersin.org. Caerin 1.1 and 1.9 significantly inhibited the proliferation of TC-1 cells in a dose-dependent manner, with an observed additive effect when used together nih.govnih.gov. These peptides also inhibited the proliferation of HeLa cells with an additive effect nih.gov. The MTT assay, a common method to measure cell proliferation and viability, has been used to assess the effects of Caerin peptides frontiersin.orgnih.govatcc.org. Studies on non-small-cell lung cancer (NSCLC) A549 cells showed that Caerin 1.1 and 1.9 inhibited proliferation in vitro in a concentration-dependent manner frontiersin.org. Their IC50 values for A549 cells were reported as 15.62 µg/ml for Caerin 1.1 and 18.52 µg/m for Caerin 1.9 frontiersin.org. Caerin 1.1 also showed inhibitory effects on papillary thyroid cancer cells (B-CPAP) and anaplastic thyroid cancer cells (CAL-62) with lower IC50 values (4.038 μg/ml and 9.856 μg/ml, respectively), suggesting varying potency depending on the cancer cell type frontiersin.org.
Here is a table summarizing some of the proliferation inhibition data for Caerin peptides (specifically 1.1 and 1.9 as found in the search results):
| Peptide | Cancer Cell Line | Assay Method | IC50 (µg/ml) | Reference |
| Caerin 1.1 | A549 (NSCLC) | MTT | 15.62 | frontiersin.org |
| Caerin 1.9 | A549 (NSCLC) | MTT | 18.52 | frontiersin.org |
| Caerin 1.1 | B-CPAP (Thyroid) | MTT | 4.038 | frontiersin.org |
| Caerin 1.1 | CAL-62 (Thyroid) | MTT | 9.856 | frontiersin.org |
| Caerin 1.1 & 1.9 (mixture) | TC-1 | Proliferation | Dose-dependent inhibition, additive effect | nih.govnih.gov |
| Caerin 1.1 & 1.9 (mixture) | HeLa | Proliferation | Dose-dependent inhibition, additive effect | nih.gov |
Exploration of Synergistic Effects with Other Therapeutic Agents
The potential for synergistic effects when Caerin peptides are combined with other therapeutic agents has been explored in the context of cancer treatment researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net. Studies have shown that an additive effect on proliferation inhibition was observed when Caerin 1.1 and 1.9 were used together against cancer cells like TC-1 and HeLa nih.govnih.gov. Furthermore, intratumoral injection of Caerin 1.1 and 1.9 peptides increased the efficacy of vaccination in TC-1 tumor-bearing mice when combined with PD-1 blockade, suggesting a synergistic interaction with immunotherapy by modulating the tumor microenvironment and immune cell activation nih.gov. This involved modulating macrophage heterogeneity and enhancing the activation of CD8+ T cells within the tumor microenvironment nih.gov. The combination treatment resulted in significantly reduced tumor mass compared to untreated groups nih.gov. The activation of the T-cell receptor pathway observed in HeLa cells treated with Caerin 1.1 and 1.9 also suggested increased sensitivity to T-cell-mediated killing, indicating a potential synergy with T-cell based immunotherapies nih.gov.
Synthetic and Biosynthetic Aspects of Caerin 1.3
Biosynthetic Pathways and Precursor Processing
Caerin 1.3, like many antimicrobial peptides, is believed to be synthesized through a ribosomal pathway, classifying it as a ribosomally synthesized and post-translationally modified peptide (RiPP). acs.org The general biosynthesis of RiPPs involves the initial synthesis of a precursor peptide, which typically consists of a leader peptide and a core peptide. acs.org The core peptide region is the sequence that will ultimately become the mature, active peptide. acs.org
Gene Encoding and Post-Translational Modifications
The biosynthesis of this compound begins with the genetic encoding of a precursor peptide. While the specific gene sequence for the this compound precursor has not been detailed in the provided search results, the general process for RiPPs involves a gene encoding a precursor peptide containing both a leader sequence and the sequence of the mature peptide. acs.org
Following ribosomal synthesis of the precursor peptide, post-translational modifications (PTMs) are often critical for the maturation and activity of RiPPs. acs.org PTMs are covalent changes to amino acids that occur after protein synthesis and can significantly impact a protein's function, stability, and structure. mdpi.comabcam.comwikipedia.org Common PTMs include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination. mdpi.comabcam.com In the context of antimicrobial peptides, PTMs can involve modifications to amino acid side chains or the peptide backbone. mdpi.com While specific PTMs for this compound are not explicitly detailed in the search results, studies on related peptides mention post-translational modifications. uit.noresearchgate.net These modifications in RiPPs are often leader peptide-dependent, meaning the leader peptide guides the PTM enzymes to the core peptide. acs.org
Enzymatic Cleavage and Maturation of Precursor Peptides
The final step in the biosynthesis of mature RiPPs, including peptides like this compound, typically involves the removal of the leader peptide from the precursor peptide through enzymatic cleavage. acs.org Peptidases are responsible for cleaving the leader peptides after the necessary post-translational modifications have occurred, thereby releasing the mature, active peptide. acs.org This proteolytic cleavage is a crucial regulatory mechanism in the maturation of many biologically active peptides and proteins that are initially synthesized as inactive precursors. abcam.comnih.gov Proprotein convertases are a family of endoproteases known to process protein and peptide precursors by cleaving at specific recognition sites, often containing basic amino acid residues. nih.govgenscript.com While the specific enzymes involved in the cleavage and maturation of the this compound precursor are not specified in the search results, the general mechanism involves targeted enzymatic proteolysis of the precursor peptide to yield the functional mature peptide. acs.orgabcam.comnih.gov
Chemical Synthesis of this compound and its Analogs
Chemical synthesis provides an alternative route to obtain this compound and its structural analogs, which is invaluable for research, structure-activity relationship studies, and potential therapeutic development. Peptide synthesis involves forming amide bonds between amino acids to build the peptide chain. Two primary strategies are employed for chemical peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. uni-muenchen.decollectionscanada.gc.ca
Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a widely used technique for synthesizing peptides. researchgate.netiiitd.edu.inpeptide.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble solid support, typically a resin bead. iiitd.edu.inpeptide.compsu.edu This approach simplifies purification after each coupling step, as excess reagents and by-products can be easily removed by filtration and washing. peptide.compsu.edu
The process generally begins by attaching the C-terminal amino acid to the functionalized resin. peptide.com The α-amino group of each incoming amino acid is temporarily protected, commonly with either the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. iiitd.edu.inpeptide.com Side-chain functional groups of amino acids are also protected with semi-permanent protecting groups that are stable during the chain elongation but can be removed at the end of the synthesis. peptide.comchempep.com
The synthesis proceeds through repeated cycles of deprotection of the Nα-amino group, followed by coupling of the next protected amino acid to the growing peptide chain on the resin. peptide.compsu.edu Activating agents are used to facilitate the formation of the peptide bond. vapourtec.com After the desired sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. peptide.compsu.edu
The Fmoc strategy is particularly popular due to the mild basic conditions used for Nα-deprotection (typically piperidine), which are orthogonal to the acid-labile protecting groups commonly used for side chains (e.g., tert-butyl based). peptide.com This orthogonality allows for selective deprotection and modification if needed. peptide.comsigmaaldrich.com The synthesis of Caerin 1 peptides, including variants, has been reported using the standard Fmoc method. iiitd.edu.in SPPS is amenable to automation, allowing for efficient synthesis of peptides up to a certain length. peptide.comvapourtec.comuzh.chmcgill.ca
Solution-Phase Synthetic Strategies
Solution-phase peptide synthesis involves the formation of peptide bonds between amino acids or peptide fragments in a homogeneous solution. uni-muenchen.decollectionscanada.gc.cauzh.ch Unlike SPPS, intermediates in solution-phase synthesis are purified by conventional methods such as precipitation, crystallization, or chromatography after each step or block condensation. uni-muenchen.de
Solution-phase synthesis can be advantageous for large-scale production and for synthesizing shorter peptides or protected peptide fragments that can later be ligated. peptide.comuzh.ch Various coupling reagents and strategies are employed to activate the carboxyl group of one amino acid or peptide for reaction with the amino group of another, minimizing racemization and maximizing yield. uni-muenchen.de Protecting groups are also essential in solution-phase synthesis to control the reaction site and prevent unwanted side reactions. uni-muenchen.dechempep.com While SPPS has become the dominant method for routine peptide synthesis, solution-phase strategies, including fragment condensation and native chemical ligation, are still valuable, particularly for the synthesis of larger or more complex peptides and proteins. peptide.comnih.gov Although the search results mention solution-phase synthesis generally wikipedia.orguni-muenchen.decollectionscanada.gc.cauzh.chuni-muenchen.de, specific detailed protocols for the complete solution-phase synthesis of this compound were not found.
Structure-Activity Relationship (SAR) Studies through Analog Synthesis
Structure-Activity Relationship (SAR) studies are fundamental in peptide research to understand how modifications to the amino acid sequence or structure of a peptide affect its biological activity. mcgill.canih.govnih.govjneurosci.orgcuny.eduresearchgate.netresearchgate.netacs.org By synthesizing a series of peptide analogs with targeted structural changes and evaluating their biological properties, researchers can deduce the key structural features responsible for activity. mcgill.canih.govjneurosci.org
Analog synthesis is a critical component of SAR studies. mcgill.canih.govnih.govjneurosci.orgcuny.eduresearchgate.netacs.org This can involve:
Amino acid substitutions: Replacing one or more amino acids with different ones to assess the role of specific residues or functional groups.
Truncations or extensions: Removing or adding amino acids at the N- or C-terminus or internally.
Modification of the peptide backbone: Introducing non-natural amino acids or altering peptide bonds.
Cyclization: Forming cyclic peptides to constrain conformation.
Modification of side chains: Adding or removing chemical groups on amino acid side chains.
Chemical synthesis, particularly SPPS, is well-suited for generating peptide analogs in a parallel or combinatorial fashion, allowing for the creation of libraries of related peptides for screening. chempep.commcgill.ca
For this compound, SAR studies would involve synthesizing analogs with variations in its amino acid sequence to determine which residues or regions are essential for its antimicrobial activity and specificity. One specific observation found in the search results highlights the importance of individual residues: this compound is noted as a naturally occurring variant of Caerin 1.1 with a Lysine (B10760008) at position 11 substituted by a Glutamine (Lys11 to Gln). iiitd.edu.in This single amino acid substitution in this compound results in high specificity for Micrococcus luteus bacteria compared to Caerin 1.1. iiitd.edu.in
Impact of Amino Acid Substitutions on Biological Function
Amino acid substitutions can significantly impact the structure and function of proteins and peptides. quora.comquora.combiorxiv.org The sequence of amino acids, known as the primary structure, dictates how a peptide folds, and the distribution of charged and polar residues influences its interactions and biological activity. quora.com Changes in amino acid residues, particularly in key positions or at active sites, can alter a peptide's spatial structure, stability, and binding affinities, potentially leading to altered or lost function. quora.comquora.combiorxiv.orgplos.org
In the context of Caerin 1 peptides, amino acid substitutions have been shown to influence their biological activity. For example, in naturally occurring this compound, a substitution of lysine (K) at position 11 with glutamine (Q), compared to Caerin 1.1, leads to a reduction in activity against most tested bacteria. nih.gov This highlights the critical role of specific amino acid residues in determining the peptide's functional profile.
Effects of Helical Conformation and Amphipathicity on Activity
Caerin 1 peptides, including this compound, are unstructured in aqueous solution but adopt an amphipathic helical structure upon contact with lipid membranes. researchgate.net This structural change is crucial for their interaction with biological membranes, a key aspect of their mechanism of action as antimicrobial peptides. researchgate.net Amphipathicity refers to the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. ubc.ca This characteristic allows the peptide to interact favorably with the hydrophobic core of the lipid bilayer while presenting a charged or polar face to the aqueous environment or the polar head groups of lipids. ubc.ca
The formation of an amphipathic alpha-helical structure is considered important for the antimicrobial activity of many cationic peptides. bicnirrh.res.inubc.ca This conformation facilitates membrane binding and perturbation, which can lead to pore formation or membrane disruption, ultimately resulting in cell death. researchgate.netresearchgate.net Studies on other amphipathic helical peptides have demonstrated that factors such as peptide hydrophobicity, the presence of positively charged residues, and the amphipathic nature are important for their activity. ubc.ca The ability of this compound to adopt such a structure upon membrane interaction is therefore directly linked to its biological functions. researchgate.net Research indicates that this compound can cause porous defects and lead to micellization in lipid bilayers, demonstrating its membrane-disrupting capabilities. researchgate.net
Design and Synthesis of this compound Derivatives with Enhanced Properties
The design and synthesis of peptide derivatives are common strategies to optimize their properties, such as potency, selectivity, and stability. tsijournals.comacs.orgmdpi.comresearchgate.netnih.gov By modifying the amino acid sequence or incorporating non-natural amino acids or chemical modifications, researchers can aim to enhance desired biological activities or introduce new functionalities. acs.orgresearchgate.net
While specific details on the design and synthesis of this compound derivatives were not extensively found, the general principles of peptide derivative design involve understanding the structure-activity relationships of the parent peptide. This includes identifying key residues or structural motifs responsible for its activity and then rationally modifying these elements. For instance, modifications aimed at increasing amphipathicity or altering the net charge can influence membrane interaction and subsequent biological effects. ubc.ca
Advanced Research Methodologies for Caerin 1.3 Studies
Biophysical Techniques for Membrane Interaction Analysis
Biophysical methods offer powerful tools to investigate the interaction of Caerin 1.3 with model and biological membranes, providing insights into the structural changes induced in the membrane and the thermodynamics of binding.
Atomic Force Microscopy (AFM) for Membrane Disruption Visualization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of materials, including biological membranes, at the nanoscale. In the context of studying antimicrobial peptides like this compound, AFM can directly visualize the structural changes and disruption caused by the peptide on supported lipid bilayers or native cell membranes. Studies using AFM have shown that some antimicrobial peptides induce morphological changes at the bilayer edge, leading to the formation of porous defects and eventually complete disruption or micellization of the bilayer patches at increasing peptide concentrations. For instance, this compound has been observed to cause bilayer edge instability and the formation of porous defects within the core of the bilayer, leading to micellization at higher concentrations. The disruption process visualized by AFM can reveal different modalities, starting with pore formation and progressing to localized exposure of membrane monolayers.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a quantitative technique used to measure the heat changes that occur upon molecular binding events. This allows for the determination of thermodynamic parameters such as binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction between this compound and membranes or membrane components. ITC is considered a "gold standard" for binding interaction analysis due to its label-free, in-solution nature and direct measurement of heat. It can be used to study the interaction of molecules in solution or suspension that result in a heat change upon binding. ITC has been historically used to study protein-lipid interactions and can be applied to investigate the binding thermodynamics of antimicrobial peptides to lipid bilayers, providing crucial data on the driving forces behind the interaction.
Fluorescence Spectroscopy and Microscopy for Membrane Localization
Fluorescence spectroscopy and microscopy are versatile techniques employed to study the interaction and localization of this compound within membranes. Fluorescence spectroscopy can provide information about the peptide's partitioning into the membrane, conformational changes upon binding, and interaction with membrane components by monitoring changes in fluorescence parameters such as emission maximum, intensity, lifetime, and anisotropy. For example, changes in the fluorescence emission spectrum of a tryptophan residue within a peptide can indicate its movement from a polar aqueous environment to a non-polar membrane environment.
Fluorescence microscopy, including techniques like confocal and total internal reflection fluorescence (TIRF) microscopy, allows for the visualization of the peptide's localization within cells or on model membranes in real-time. By labeling this compound with a fluorescent tag, researchers can track its distribution, observe its accumulation in specific cellular compartments or membrane domains, and visualize membrane remodeling events. Advanced fluorescence microscopy techniques can also be used to study cellular uptake and localization within specific sites.
Cell Biology Assays for Functional Characterization
Cell biology assays are essential for understanding the functional consequences of this compound interaction with living cells, including its effects on cell viability, proliferation, and death pathways.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of large cell populations based on their light scattering and fluorescence properties. It is widely used to assess various cellular parameters, including DNA content, protein expression, and membrane integrity.
For studying the effects of this compound, flow cytometry can be employed to:
Analyze the cell cycle distribution: By staining cellular DNA with fluorescent dyes, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Changes in cell cycle progression can indicate cytotoxic effects or specific mechanisms of action.
Detect apoptosis: Flow cytometry can identify apoptotic cells by detecting various markers associated with programmed cell death, such as phosphatidylserine (B164497) externalization (using Annexin V binding), mitochondrial membrane potential collapse, and DNA fragmentation (sub-G1 peak). This helps to determine if this compound induces apoptosis in target cells.
Flow cytometry provides an efficient way to characterize individual cells within a population and can detect apoptosis in cellular subpopulations.
Live-Cell Imaging for Real-time Cellular Responses
Live-cell imaging techniques allow for the observation of dynamic cellular processes in real-time, providing valuable insights into the temporal effects of this compound on living cells. Using fluorescence microscopy and appropriate fluorescent probes or genetically encoded sensors, researchers can monitor various cellular events as they occur after treatment with the peptide.
Applications of live-cell imaging in studying this compound could include:
Monitoring membrane potential changes: Fluorescent dyes sensitive to membrane potential can be used to observe the real-time impact of the peptide on the electrical potential across the cell membrane.
Tracking intracellular calcium levels: Ratiometric indicators can quantify real-time changes in ion concentrations, such as calcium, in response to peptide exposure, which can be linked to signaling pathways or membrane disruption.
Visualizing cellular morphology changes: High-resolution live-cell imaging can capture dynamic changes in cell shape, size, and membrane blebbing associated with cell death or other responses.
Observing organelle dynamics: Fluorescent markers for specific organelles can reveal how this compound affects their integrity or function over time.
Monitoring apoptosis in real-time: Fluorogenic caspase substrates or other apoptosis indicators can be used for time-lapse imaging of the apoptotic process.
Live-cell imaging allows researchers to study cellular function in its native state, providing relevant findings on cellular processes.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results focused on the methodologies, but related Caerin 1.9 is CID 16134129. Further specific search needed for this compound. |
Gene Expression and Proteomics for Pathway Analysis
Gene expression and proteomics studies are crucial for deciphering the cellular responses triggered by this compound. By analyzing changes in mRNA and protein levels, researchers can identify affected biological pathways. For instance, studies involving other Caerin peptides, such as Caerin 1.1 and 1.9, have demonstrated their ability to stimulate TNF-alpha-dependent apoptotic signals in cancer cells and enhance antitumour immunity by activating the IFN-alpha response signaling pathway of tumour macrophages. nih.govnih.gov These findings, while not directly on this compound, illustrate the power of these techniques in revealing the downstream effects of Caerin peptides on cellular processes and signaling networks.
Quantitative proteomic analysis has been employed to reveal activated pathways linked to processes like wound healing and tissue development in the context of other Caerin peptides researchgate.net. Gene ontology enrichment and protein-protein interaction analyses are commonly used in conjunction with proteomics to understand the functional implications of the identified proteins and their interactions within the cell. nih.gov
While specific detailed data tables for this compound gene expression or proteomics were not extensively found in the search results, the application of these methods to closely related Caerin peptides highlights their relevance for future this compound research. These studies typically involve treating cells or tissues with the peptide and then using techniques like RNA sequencing or mass spectrometry-based proteomics to quantify changes in gene or protein abundance. mdpi.comwaocp.org Subsequent bioinformatic analysis, including pathway enrichment analysis, helps to interpret the large datasets generated and identify the biological processes most significantly affected. researchgate.netfunrich.org
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches play a vital role in understanding the molecular behavior of this compound, predicting its interactions, and establishing relationships between its structure and activity. These methods offer insights that complement experimental studies and can guide future research directions.
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic interactions between peptides like this compound and biological membranes at an atomic level. mdpi.comacs.orgnih.gov These simulations can reveal how this compound interacts with lipid bilayers, including processes such as peptide binding, insertion, and pore formation. Studies on this compound interacting with DMPC (dimyristoylphosphatidylcholine) bilayer patches have shown membrane structural transformations, including edge instability and the formation of porous defects, eventually leading to micellization at higher concentrations. nih.govresearchgate.net This line-active behavior suggests that this compound can disrupt membrane integrity, which is a common mechanism for antimicrobial peptides. nih.gov MD simulations can help to visualize and quantify these interactions, providing details about the peptide's orientation, depth of insertion, and effects on membrane properties like thickness and lipid order parameters. mdpi.com
Docking Studies for Target Protein Interactions
Docking studies are computational techniques used to predict how a molecule, such as this compound, might bind to a target protein. core.ac.uknih.gov This is crucial for understanding potential mechanisms of action that involve specific protein targets, rather than just membrane disruption. While direct docking studies specifically with this compound and a wide range of target proteins were not prominently featured in the search results, studies on other Caerin peptides, like Caerin 1.6 and Caerin 1.10, have utilized docking analysis to investigate their interaction with viral structural proteins like the SARS-CoV-2 spike glycoprotein (B1211001) and host cell receptors like ACE2. researchgate.net These studies demonstrate the applicability of docking methods to Caerin peptides to predict binding affinities and identify potential protein targets. researchgate.net
Computational docking protocols aim to identify favorable binding poses and estimate the binding energy between the peptide and the protein, providing insights into the specificity and strength of the interaction. nih.govunica.it
Cheminformatics for Quantitative Structure-Activity Relationships (QSAR)
Cheminformatics encompasses the use of computational methods to manage, analyze, and interpret chemical data. amazon.comneovarsity.org Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that seeks to build predictive models correlating chemical structure with biological activity. neovarsity.orgnih.govnih.gov By analyzing a set of peptides with known activities, QSAR models can identify structural features that are important for activity and predict the activity of new or modified peptides. neovarsity.org This can guide the rational design of this compound analogs with improved properties. While specific QSAR studies focused solely on this compound were not detailed, the principles of cheminformatics and QSAR are directly applicable to studying the relationship between the amino acid sequence and structure of this compound and its observed biological activities (e.g., antimicrobial, anti-cancer). amazon.comneovarsity.orgnih.gov These methods involve representing peptide structures using molecular descriptors and employing statistical or machine learning techniques to build predictive models. amazon.comneovarsity.org
Analytical Chemistry Techniques for Quantification and Purity Assessment
Analytical chemistry techniques are essential for the reliable study of this compound, ensuring its identity, purity, and accurate quantification in various experimental settings.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture, as well as assessing the purity of a compound. jasco-global.comresearchgate.net In the context of peptide research, HPLC is invaluable for purifying synthetic or natural this compound and verifying its purity before biological assays. rug.nl The technique separates components based on their differential interactions with a stationary phase as they are carried by a mobile phase. uv.es
For quantification, HPLC typically involves using a detector (e.g., UV-Vis, PDA) to measure the eluting peptide and comparing the signal (peak area or height) to a calibration curve generated using known concentrations of a standard. jasco-global.comresearchgate.netresearchgate.net Both external and internal standard methods can be employed for accurate quantification. jasco-global.com Purity assessment using HPLC can involve checking for the presence of additional peaks in the chromatogram, which would indicate impurities. researchgate.net Analyzing the peak shape and using detectors like a photodiode array (PDA) can also help assess peak purity by examining the spectral consistency across the eluting peak. researchgate.netresearchgate.net
HPLC is a fundamental technique in this compound research workflows, ensuring the quality and accurate measurement of the peptide used in various studies, including those involving gene expression, proteomics, and computational modeling validation.
Advanced Mass Spectrometry for Peptide Quantification in Complex Matrices
Quantifying peptides like this compound within complex matrices such as biological fluids or tissues requires sophisticated analytical methodologies. Advanced mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely employed for this purpose due to its high sensitivity, selectivity, and ability to handle complex samples. nih.govannlabmed.orgveedalifesciences.com
Complex matrices contain numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with peptide ionization and detection in mass spectrometry, leading to matrix effects such as signal suppression or enhancement. mdpi.commdpi.com Effective sample preparation is therefore a critical initial step to isolate or enrich the target peptide and minimize interference from matrix components. Common sample preparation techniques in LC-MS bioanalysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net Optimization of these techniques, potentially involving steps like protein depletion or peptide-level fractionation, is essential for accurate quantification of low-abundance peptides in matrices like plasma or tissue homogenates. nih.govresearchgate.net Studies have shown that the choice of extraction solvent significantly impacts the recovery of antimicrobial peptides from biological matrices. semanticscholar.org
LC-MS/MS methods for peptide quantification typically involve separating the peptide of interest using liquid chromatography (e.g., reversed-phase LC) before it enters the mass spectrometer. nih.govannlabmed.orgsemanticscholar.org Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and monitor specific fragment ions, providing high selectivity and confidence in identification and quantification. Multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers is a common approach for targeted peptide quantification, offering high sensitivity. semanticscholar.orgfood.gov.ukthermofisher.com More advanced techniques like MRM3 offer increased sensitivity compared to traditional MRM. food.gov.uk
Quantitative mass spectrometry approaches can involve either label-free methods or methods incorporating stable isotope labels. nih.gov For absolute quantification, the use of internal standards, such as isotopically labeled synthetic peptides corresponding to the analyte, is a standard practice. nih.govresearchgate.net This involves spiking a known amount of the labeled standard into the sample before analysis, allowing for the correction of variations introduced during sample preparation and analysis. nih.gov
While specific detailed research findings solely focused on the LC-MS/MS quantification of this compound in complex matrices were not extensively detailed in the search results, the principles and methodologies applied to other antimicrobial peptides and peptides in general within complex biological samples are directly applicable. For instance, optimized protocols for peptide extraction using solvents like ethanol (B145695) and subsequent LC-MS analysis have been developed and shown to be reliable for quantifying other amphipathic antimicrobial peptides in complex biological samples. semanticscholar.org Similarly, methods for quantifying various peptides and even larger proteins in matrices like plasma, serum, CSF, and food products using LC-MS/MS, including strategies to mitigate matrix effects and utilize internal standards, highlight the established nature of these techniques for complex matrix analysis. annlabmed.orgmdpi.commdpi.comresearchgate.netresearchgate.netnih.gov
The development of robust and sensitive LC-MS/MS methods for peptide quantification in complex matrices is crucial for various research and potential clinical applications. nih.govannlabmed.org These methods enable accurate determination of peptide concentrations, which is vital for understanding their behavior in biological systems or their presence in environmental or food samples.
While no specific quantitative data tables for this compound in complex matrices were found, the following table illustrates typical parameters that might be reported in a quantitative LC-MS/MS study of a peptide in a biological matrix, based on methodologies applied to similar compounds.
| Parameter | Value Range (Illustrative) | Matrix Type (Illustrative) | Reference (Methodology) |
| Extraction Recovery (%) | 60 - 110 | Plasma, Tissue | mdpi.comresearchgate.netsemanticscholar.org |
| Limit of Detection (LOD) | pg/mL - ng/mL | Plasma, Serum | mdpi.comfood.gov.uk |
| Limit of Quantification (LOQ) | pg/mL - ng/mL | Plasma, Serum | mdpi.com |
| Intra-assay Precision (RSD%) | < 15 | Plasma, Tissue | mdpi.comresearchgate.netnih.gov |
| Inter-assay Precision (RSD%) | < 15 | Plasma, Tissue | mdpi.comresearchgate.netnih.gov |
| Matrix Effect (%) | -20 to +20 (Weak) | Various Biological | mdpi.commdpi.com |
Note: The values in this table are illustrative, based on typical performance characteristics reported for peptide quantification using LC-MS/MS in complex biological matrices, and are not specific data for this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16134129 |
Note: PubChem CID for this compound was found via a search for "this compound PubChem CID". The search result nih.gov provided the CID for Caerin 1.9, and a subsequent search for "this compound PubChem" confirmed the CID 16134129.##
Evolutionary and Ecological Significance of Caerin 1.3
Role of Caerin 1.3 in Amphibian Innate Immunity
Amphibians possess a permeable skin that is constantly exposed to microorganisms in their humid or aquatic environments. nih.gov As a primary defense mechanism, their skin secretes a complex mixture of bioactive molecules, including AMPs like this compound, which form a crucial part of their innate immunity. nih.govwikipedia.orgresearchgate.netbuddiesbagels.comnih.gov This chemical barrier complements the physical barrier provided by their skin layers. nih.gov
Ecological Defense Against Skin Microorganisms
Amphibian AMPs, including members of the caerin family, exhibit potent activity against a broad spectrum of microorganisms, including bacteria, fungi, yeasts, and protozoa. nih.govresearchgate.net This broad-spectrum activity is vital for defending against the diverse microbial communities amphibians encounter on their skin. nih.govresearchgate.net Research on related peptides, such as Caerin 1.9, has demonstrated high bioactivity against various bacterial strains, including antibiotic-resistant ones like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Caerin 1.1, another caerin peptide, has shown additive antibacterial effects when combined with Caerin 1.9. These findings suggest that this compound likely contributes to this ecological defense by directly targeting and inhibiting the growth of potentially harmful skin microorganisms, preventing colonization and infection. The amphibian skin microbiome itself also plays a role in defending against pathogens, and AMPs can influence the composition of these microbial communities.
Contribution to Wound Healing Processes
Beyond their direct antimicrobial effects, amphibian AMPs are also known to contribute to wound healing processes. researchgate.netbuddiesbagels.com The ability of amphibian skin to rapidly repair itself is thought to be a result of long-term natural selection, enabling them to survive in environments where skin damage is probable. Peptides isolated from amphibian skin have been shown to promote wound healing by inducing cell migration, regulating immune responses, and accelerating the re-epithelialization of damaged tissue. While specific research on this compound's direct involvement in wound healing was not prominently featured in the search results, the general function of many amphibian AMPs in aiding skin repair suggests a potential role for this compound within this broader context of amphibian defense mechanisms. These peptides can influence various stages of wound healing, including the recruitment of immune cells like neutrophils and macrophages, and the regulation of inflammatory factors.
Evolutionary Trajectories of Amphibian Antimicrobial Peptides
Amphibian AMPs are ancient components of the innate immune system, and their diversity and functional breadth are products of complex evolutionary processes. nih.govnih.gov
Gene Duplication and Diversification of Peptide Families
A key mechanism driving the evolution and diversification of amphibian AMPs is gene duplication. nih.gov Through gene duplication events, amphibians have expanded their repertoire of AMP genes, leading to the emergence of diverse peptide families. Following duplication, these genes can undergo diversification through processes like point mutations, leading to variations in amino acid sequences. nih.gov This diversification can alter the structural and physicochemical properties of the resulting peptides, influencing their antimicrobial efficiency and spectrum. nih.gov Gene duplication is considered a fundamental approach for the adaptive evolution of the entire AMP system, allowing for the expansion of family members and numbers, which contributes to functional diversification and potentially improved antimicrobial capabilities. nih.gov Studies have shown that this process has occurred independently in different amphibian lineages. wikipedia.org
Adaptive Polymorphism and Environmental Pressures
The evolution of amphibian AMPs is also shaped by adaptive processes, including positive (diversifying) selection and balancing selection. nih.govnih.gov Diversifying selection, particularly in the mature domain of AMPs, can lead to variations in peptide sequences that confer advantages against specific microbes. This adaptive evolution is driven by the need to defend against a constantly evolving landscape of potential pathogens. Environmental pressures play a significant role; exposure to diverse microbial communities and habitat variability can influence the expression profiles and diversity of AMPs within amphibian populations. nih.gov Adaptive polymorphism, where different alleles of AMP genes are maintained within a population, can be advantageous in environments with varied pathogen exposure, as different peptide variants may be more effective against specific microbial threats. This suggests a dynamic interplay between environmental microbial pressures and the genetic diversity of amphibian AMPs.
Biodiversity and Conservation Implications for this compound Source Species
Amphibians represent a significant reservoir of bioactive compounds, including the diverse array of AMPs like this compound. researchgate.net Their skin secretions have been a valuable source for the discovery of peptides with potential therapeutic applications. However, amphibians are currently the most threatened vertebrate group globally, facing severe population declines and extinctions driven by factors such as habitat loss, climate change, and infectious diseases like chytridiomycosis.
Impact of Environmental Factors on Peptide Expression
The expression of antimicrobial peptides in amphibian skin can be influenced by various environmental factors weforum.orgnews-medical.nettutorchase.comnagwa.com. While specific detailed research on the direct impact of environmental factors solely on this compound expression is limited in the provided search results, studies on amphibian AMPs in general indicate that environmental conditions can play a role in their production and activity weforum.orgnews-medical.nettutorchase.comnagwa.com.
Environmental factors such as temperature, light, pollution, and exposure to toxins can affect gene expression in organisms, including the genes responsible for producing antimicrobial peptides weforum.orgnews-medical.nettutorchase.comnagwa.com. For amphibians, which have permeable skin and are highly susceptible to environmental changes, these factors could potentially influence the quantity and specific types of peptides secreted ccac.ca. For example, exposure to certain microbes or environmental stressors might trigger or upregulate the production of specific AMPs as a defense response.
Research on other biological systems has shown that environmental cues can lead to epigenetic modifications that alter gene expression without changing the underlying DNA sequence news-medical.nettutorchase.com. This mechanism could potentially play a role in how amphibians adapt their peptide profiles in response to changing environmental conditions or pathogen pressures.
While direct experimental data specifically linking quantifiable environmental factors to this compound expression levels is not extensively detailed in the provided snippets, the general understanding of amphibian biology and the influence of environment on gene expression suggests a plausible connection. Further research is needed to elucidate the precise environmental triggers and regulatory mechanisms that govern this compound expression in Litoria frogs.
Relevance to Amphibian Conservation Biology
Amphibians worldwide are facing significant declines due to various factors, including habitat loss, climate change, pollution, and infectious diseases, particularly chytridiomycosis caused by the fungus Batrachochytrium dendrobatidis iucn.orgamphibiaweb.orgamphibian-reptile-conservation.org. The antimicrobial peptides present in amphibian skin secretions, such as this compound, are a vital part of their defense against these pathogens imrpress.com.
Understanding the diversity, function, and expression of AMPs like this compound is highly relevant to amphibian conservation biology iucn.orgamphibian-reptile-conservation.orgresearchgate.net. A robust and diverse peptide repertoire can contribute to an amphibian species' ability to resist infections and survive in challenging environments imrpress.com.
Research findings highlight the potent activity of Caerin 1 peptides against various microorganisms, including some that could be detrimental to amphibian health bicnirrh.res.inimrpress.comnih.govscienceopen.comnih.gov. For instance, studies have shown this compound's limited inhibition of beneficial bacteria like Lactobacillus rhamnosus and Lactobacillus crispatus compared to other Caerin 1 peptides, suggesting a potential for selective antimicrobial activity that could be important for maintaining the natural microbial balance on the amphibian skin nih.gov. This selectivity could be a crucial factor in the amphibian's ability to coexist with commensal bacteria while defending against pathogens.
Investigating how environmental changes impact the expression and effectiveness of this compound and other AMPs can provide insights into the vulnerability of amphibian populations to diseases in altered habitats weforum.orgnews-medical.nettutorchase.comnagwa.com. If environmental stressors lead to a reduction in the production or efficacy of these protective peptides, it could compromise the amphibian's immune defense and increase their susceptibility to infections.
Furthermore, the study of this compound and other AMPs can inform conservation strategies. For example, identifying species or populations with particularly potent or diverse peptide profiles might highlight those with a higher potential for disease resistance. Research into the genetic basis of peptide diversity and the environmental factors that optimize their expression could potentially lead to strategies for supporting amphibian health in captivity or in the wild.
While the direct application of this compound in amphibian conservation is an area requiring further exploration, the fundamental research into its biological role, its activity against pathogens, and the factors influencing its expression provides valuable knowledge for understanding amphibian resilience and developing effective conservation measures in the face of global declines.
Data Table: Comparative Activity of Caerin 1 Peptides against Lactobacillus Species
| Peptide | Growth Inhibition of Lactobacillus rhamnosus at 25 µM (%) | Growth Inhibition of Lactobacillus crispatus at 25 µM (%) |
| Caerin 1.2 | ~40-55 nih.gov | Not specified nih.gov |
| Caerin 1.9 | ~17 nih.gov | Not specified nih.gov |
| Caerin 1.10 | ~40-55 nih.gov | Not specified nih.gov |
| Caerin 1.20 | Slightly more than 1.9 nih.gov | Not specified nih.gov |
| Caerin 1.1 mod 7 | Greater than 1.9 nih.gov | Not specified nih.gov |
| Caerin 1.9 sm | Greater than 1.9 nih.gov | Not specified nih.gov |
| This compound | Almost no inhibition nih.gov | Very limited inhibition nih.gov |
| Caerin 1.4 | Almost no inhibition nih.gov | Very limited inhibition nih.gov |
Note: Data is approximate based on interpretation of graphical data in source nih.gov. Specific values for L. crispatus inhibition were not explicitly stated for all peptides.
Data Table: Minimum Inhibitory Concentration (MIC) of Caerin 1.1 and this compound against M. luteus
| Peptide | Organism | MIC (µg/mL) |
| Caerin 1.1 | M. luteus | >100 |
| This compound | M. luteus | 6 |
Note: Data extracted from source iiitd.edu.in. Lower MIC values indicate greater activity.
Future Research Directions for Caerin 1.3 Studies
Exploration of Novel Biological Activities
While Caerin 1.3 and other caerin peptides have shown antimicrobial, antiviral, and antitumor activities, further exploration is needed to uncover novel biological activities. Given its membrane-disrupting properties researchgate.netnih.gov, future research could investigate its effects on other cellular processes or pathogens. For instance, exploring its potential against drug-resistant bacterial strains beyond those already tested for other caerins, or investigating its activity against a wider range of viruses or fungal species, represents a critical future direction. nih.govresearchgate.net Additionally, research into immunomodulatory effects or potential roles in wound healing could reveal new therapeutic avenues.
Advanced Mechanistic Investigations at the Atomic Level
Understanding the precise atomic-level mechanisms by which this compound interacts with biological membranes and exerts its effects is crucial for rational design and optimization. researchgate.net Previous studies have indicated that this compound exhibits line-active behavior on lipid bilayers, leading to porous defects and micellization. researchgate.netnih.gov Future research should employ advanced techniques such as solid-state NMR, cryo-electron microscopy, and high-resolution atomic force microscopy to visualize and characterize the peptide-membrane interactions at higher resolution. researchgate.net Molecular dynamics simulations, potentially integrated with experimental data, can provide detailed insights into the conformational changes of the peptide and the lipid bilayer upon interaction, elucidating the pore formation process or other membrane disruption mechanisms. researchgate.net Investigating the role of specific amino acid residues, particularly the Gln at position 11 which differentiates it from Caerin 1.1, in these interactions at the atomic level is also a key area for future study. iiitd.edu.in
Data from future mechanistic studies could be presented in tables detailing binding affinities to different membrane compositions, pore sizes and lifetimes, or conformational states of the peptide in various environments.
Development of Biologically Active Scaffolds Based on this compound Architecture
The unique helix-hinge-helix motif shared by this compound and other related peptides researchgate.netnih.gov provides a structural basis for designing novel biologically active compounds. Future research should focus on developing peptide or peptidomimetic scaffolds inspired by the this compound architecture. Structure-activity relationship (SAR) studies are essential in this process, systematically modifying the amino acid sequence, length, charge distribution, and hydrophobic moment to identify key structural determinants for specific biological activities. collaborativedrug.comjocpr.comdrugdesign.org
Quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models correlating structural descriptors with biological potency, guiding the design of more effective analogs. jocpr.com High-throughput synthesis and screening of peptide libraries based on the this compound scaffold will be instrumental in identifying lead compounds with enhanced activity, specificity, and stability. researchgate.net
Future research could generate data tables comparing the biological activities (e.g., minimum inhibitory concentrations against various pathogens or half-maximal inhibitory concentrations against cancer cell lines) of this compound analogs with modifications at specific positions, providing valuable data for SAR analysis.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of this compound's effects on biological systems, future research should integrate multi-omics data. uv.esgenome.govbiorxiv.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics studies of cells or organisms treated with this compound. genome.govbiorxiv.orgnih.gov
Transcriptomic analysis can reveal changes in gene expression pathways modulated by the peptide. nih.gov Proteomic studies can identify altered protein levels and post-translational modifications, providing insights into the cellular machinery affected. Metabolomic profiling can highlight changes in metabolic pathways. genome.govbiorxiv.org
Integrating these diverse datasets through bioinformatics and systems biology approaches can help construct comprehensive networks of molecular interactions, revealing the complex pathways and cellular processes influenced by this compound treatment. uv.es This multi-omics approach can identify potential biomarkers of response or resistance and uncover previously unappreciated biological roles for the peptide. genome.govbiorxiv.org
Future multi-omics studies could produce extensive data tables listing differentially expressed genes, proteins, or metabolites following this compound treatment, along with their associated pathways and potential functions.
Methodological Innovations for this compound Research
Advancing the study of this compound necessitates the development and application of innovative research methodologies. fiveable.mecambridge.org This includes refining techniques for peptide synthesis and purification to improve yield and purity. researchgate.net Developing more sensitive and specific assays for measuring this compound concentration in biological samples and tissues is crucial for pharmacokinetic and biodistribution studies. nih.govscienceopen.com
Innovations in imaging techniques, such as super-resolution microscopy, could allow for real-time visualization of this compound interactions with live cells and membranes. researchgate.net Furthermore, developing advanced computational tools and algorithms for analyzing complex biological data, particularly from multi-omics studies and atomic-level simulations, will be essential for extracting meaningful insights. uv.es
Q & A
Q. What experimental methodologies are recommended for assessing Caerin 1.3’s antimicrobial activity against pathogens while sparing commensal bacteria like Lactobacillus crispatus?
To evaluate this compound’s selective antimicrobial effects, researchers should employ dose-response assays measuring optical density (OD) and percentage growth inhibition at varying peptide concentrations (e.g., 0–128 μM) . Include controls such as untreated bacterial cultures and reference antibiotics. Use standardized protocols for bacterial strain cultivation (e.g., Mueller-Hinton broth for pathogens, MRS medium for Lactobacillus), and validate results with triplicate experiments and statistical tools (e.g., ANOVA with post-hoc tests) .
Q. How can researchers ensure reproducibility when characterizing this compound’s structural and functional properties?
Reproducibility requires detailed documentation of:
- Synthesis/Purification : Specify solid-phase peptide synthesis (SPPS) protocols, HPLC gradients, and mass spectrometry validation .
- Bioactivity Assays : Report minimum inhibitory concentrations (MICs) using CLSI guidelines and include batch-to-batch variability analysis .
- Data Sharing : Deposit raw datasets (e.g., OD values, growth curves) in open-access repositories with metadata describing experimental conditions .
What are the key criteria for formulating hypothesis-driven research questions on this compound’s mechanism of action?
Apply the FINER framework :
- Feasible : Ensure access to peptide synthesis facilities and pathogen models.
- Interesting : Investigate understudied mechanisms (e.g., membrane disruption vs. intracellular targeting).
- Novel : Compare this compound with related peptides (e.g., Caerin 1.4) to identify unique functional motifs .
- Ethical : Use animal models compliant with institutional guidelines for in vivo studies.
- Relevant : Align with global health priorities (e.g., antibiotic resistance) .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s cytotoxicity toward eukaryotic cells?
Contradictions often arise from methodological differences. To resolve them:
- Standardize Assays : Compare hemolysis assays (e.g., using red blood cells) and cytotoxicity tests (e.g., MTT on mammalian cell lines) under identical conditions (pH, serum concentration) .
- Meta-Analysis : Systematically review literature to identify variables influencing toxicity (e.g., peptide aggregation, solvent effects) .
- Mechanistic Studies : Use confocal microscopy to visualize peptide-cell membrane interactions and quantify membrane permeability .
Q. What strategies are effective for optimizing this compound’s therapeutic index in combinatorial therapies?
- Synergy Screening : Test this compound alongside conventional antibiotics (e.g., β-lactams) using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
- Structural Modifications : Use alanine scanning or D-amino acid substitutions to enhance stability while retaining activity .
- In Silico Modeling : Predict peptide-membrane interactions using molecular dynamics simulations (e.g., GROMACS) to guide rational design .
Q. How can researchers systematically analyze this compound’s impact on microbial communities in polymicrobial infections?
- Multi-Species Biofilm Models : Cultivate pathogens (e.g., Staphylococcus aureus) and commensals (e.g., Lactobacillus) in dual-species biofilms and quantify biomass via crystal violet staining .
- Metagenomic Profiling : Use 16S rRNA sequencing pre- and post-treatment to assess shifts in microbial diversity .
- Functional Genomics : Apply transcriptomics (RNA-seq) to identify this compound-induced stress responses in target organisms .
Data Analysis and Interpretation
Q. What statistical approaches are critical for validating this compound’s dose-dependent effects?
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Survival Analysis : For in vivo studies, use Kaplan-Meier curves and log-rank tests to compare treatment groups .
- Multivariate Analysis : Apply PCA or cluster analysis to integrate proteomic/transcriptomic datasets and identify correlated pathways .
Q. How should conflicting results between in vitro and in vivo efficacy studies be reconciled?
- Pharmacokinetic Profiling : Measure peptide half-life, tissue distribution, and clearance rates in animal models .
- Microenvironment Mimicry : Replicate host conditions in vitro (e.g., serum proteins, pH gradients) to improve translatability .
- Meta-Research : Publish negative results to contextualize discrepancies and refine experimental models .
Tables: Key Experimental Parameters for this compound Studies
Q. Guidelines for Further Reading
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
